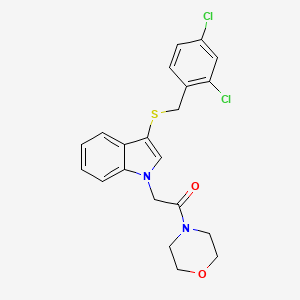![molecular formula C12H17BrClN B2874729 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2089258-10-4](/img/structure/B2874729.png)
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2089258-10-4 . It has a molecular weight of 290.63 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 290.63 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
科学的研究の応用
Anticonvulsant Activity and Sodium Channel Blocking :
- A study by Unverferth et al. (1998) highlighted the synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, showing considerable anticonvulsant activity with a notable lack of neurotoxicity. These compounds, including derivatives similar to 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine, were found to block sodium channels in a frequency-dependent manner, suggesting potential applications in anticonvulsant therapies (Unverferth et al., 1998).
Synthesis of 3-Amino-2-methylpyrrolidines :
- Research by D’hooghe et al. (2009) demonstrated a novel protocol for preparing 3-amino-2-methylpyrrolidines, which involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This method could be applied for synthesizing compounds like 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine for potential applications in medicinal chemistry (D’hooghe et al., 2009).
Antimicrobial Activity :
- Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, exhibiting promising in vitro antifungal activities. This indicates the potential of related compounds like 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride in developing novel antifungal agents (Cvetković et al., 2019).
Corrosion Inhibition in Industrial Applications :
- Hegazy et al. (2016) investigated novel cationic surfactants as corrosion inhibitors for carbon steel pipelines, showing good inhibition efficiency. Although not directly related to this compound, this study demonstrates the broader applications of pyrrolidine derivatives in industrial contexts (Hegazy et al., 2016).
Pharmacological Profiles of Serotonin Receptor Antagonists :
- A study by Ogawa et al. (2002) on a novel 5-HT2A receptor antagonist (R-96544) revealed potent and competitive activity. This research shows the relevance of pyrrolidine derivatives in developing novel pharmacological agents, suggesting potential applications for compounds like this compound (Ogawa et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUIQQALHUWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

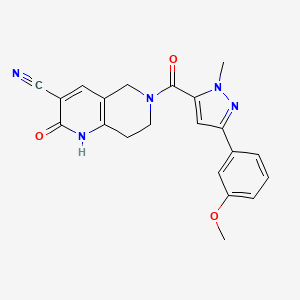
![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)
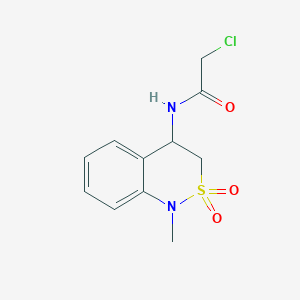
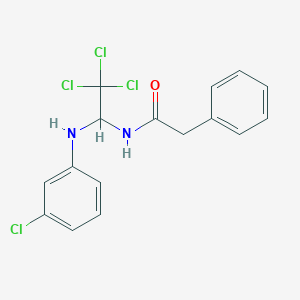


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)
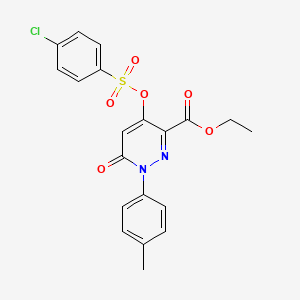
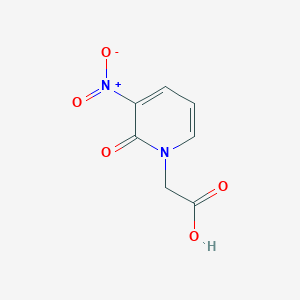
![8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874664.png)
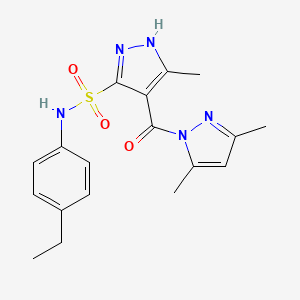
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)
